molecular formula C21H21ClN4O3 B11031179 N-(4-chlorophenyl)-2-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]acetamide

N-(4-chlorophenyl)-2-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]acetamide

Cat. No.: B11031179
M. Wt: 412.9 g/mol
InChI Key: VDUXSVKBRJLDEJ-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-2-[1-(2-METHOXYETHYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group and a tetrahydropyrimido[1,2-a][1,3]benzimidazole core.

Properties

Molecular Formula

C21H21ClN4O3

Molecular Weight

412.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[1-(2-methoxyethyl)-2-oxo-3,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]acetamide

InChI

InChI=1S/C21H21ClN4O3/c1-29-11-10-25-20(28)14(12-19(27)23-16-8-6-15(22)7-9-16)13-26-18-5-3-2-4-17(18)24-21(25)26/h2-9,14H,10-13H2,1H3,(H,23,27)

InChI Key

VDUXSVKBRJLDEJ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C(CN2C1=NC3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-CHLOROPHENYL)-2-[1-(2-METHOXYETHYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. The synthetic route may include:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the pyrimido group: This step involves cyclization reactions to form the tetrahydropyrimido structure.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(4-CHLOROPHENYL)-2-[1-(2-METHOXYETHYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

N-(4-CHLOROPHENYL)-2-[1-(2-METHOXYETHYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-2-[1-(2-METHOXYETHYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL]ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors to modulate signaling pathways.

Comparison with Similar Compounds

N-(4-CHLOROPHENYL)-2-[1-(2-METHOXYETHYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL]ACETAMIDE can be compared with similar compounds such as:

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